molecular formula C8H13ClN2S B15263337 4-(1,3-Thiazol-4-yl)piperidine hydrochloride

4-(1,3-Thiazol-4-yl)piperidine hydrochloride

Cat. No.: B15263337
M. Wt: 204.72 g/mol
InChI Key: SRKRHTYZDPIKEV-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-4-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H13ClN2S. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a piperidine ring substituted with a thiazole ring, making it an interesting subject for chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-4-yl)piperidine hydrochloride typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 1-(2-chloroethyl)piperidine hydrochloride with a thiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and mass spectrometry, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-4-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-(1,3-Thiazol-4-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole ring is known to interact with various biological pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Thiazol-4-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazole ring makes it particularly effective in various applications, including enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C8H13ClN2S

Molecular Weight

204.72 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H12N2S.ClH/c1-3-9-4-2-7(1)8-5-11-6-10-8;/h5-7,9H,1-4H2;1H

InChI Key

SRKRHTYZDPIKEV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CSC=N2.Cl

Origin of Product

United States

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